Hydrogen Bond Donor: Binary Switch vs. N-Substituted Analogues
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one possesses one hydrogen bond donor (the secondary pyrrolidine NH), whereas its closest N-acetyl regioisomer, 1-(2-(thiophen-2-yl)pyrrolidin-1-yl)ethanone (CAS 1090985-98-0), has zero hydrogen bond donors because the pyrrolidine nitrogen is fully substituted as a tertiary amide [1][2]. The phenyl analogue 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one also has HBD = 1 but exhibits a reduced hydrogen bond acceptor count (2 vs. 3) due to the absence of the thiophene sulfur, which can act as a weak acceptor [3].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone: HBD = 0; 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one: HBD = 1 |
| Quantified Difference | Target has 1 additional HBD vs. N-acetyl analogue; equivalent HBD but 1 additional HBA vs. phenyl analogue |
| Conditions | Computed by Cactvs 3.4.6.11/3.4.8.18 algorithms as reported in PubChem |
Why This Matters
A hydrogen bond donor can form critical directional interactions with biological targets (e.g., kinase hinge regions, GPCR orthosteric sites), making the target compound functionally non-replaceable by the N-acetyl analogue in any assay where H-bond donation is required for binding or selectivity.
- [1] PubChem Compound Summary CID 71755530, 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one. National Library of Medicine. View Source
- [2] PubChem Compound Summary CID 42910740, 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone. National Library of Medicine. View Source
- [3] PubChem Compound Summary CID 14176779, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one. National Library of Medicine. View Source
